molecular formula C24H23N3O5 B11009533 N-[2-(1H-indol-3-yl)ethyl]-N~2~-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinamide

N-[2-(1H-indol-3-yl)ethyl]-N~2~-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinamide

Cat. No.: B11009533
M. Wt: 433.5 g/mol
InChI Key: OHJBFULBSMDVAL-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-N~2~-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinamide is a complex organic compound that features an indole moiety, a chromone derivative, and a glycinamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N~2~-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinamide typically involves the coupling of tryptamine derivatives with chromone derivatives through amide bond formation. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction . The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N~2~-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The chromone moiety can be reduced to form dihydrochromone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and chromone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Various substituted indole and chromone derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-N~2~-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N~2~-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The chromone derivative may also contribute to the compound’s biological activity by interacting with cellular signaling pathways. Overall, the compound’s effects are likely mediated through a combination of these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-N~2~-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of an indole moiety with a chromone derivative, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetamide

InChI

InChI=1S/C24H23N3O5/c1-15-10-24(30)32-21-11-17(6-7-18(15)21)31-14-23(29)27-13-22(28)25-9-8-16-12-26-20-5-3-2-4-19(16)20/h2-7,10-12,26H,8-9,13-14H2,1H3,(H,25,28)(H,27,29)

InChI Key

OHJBFULBSMDVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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